molecular formula C19H26N4O2 B2971289 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide CAS No. 2034305-61-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide

Cat. No.: B2971289
CAS No.: 2034305-61-6
M. Wt: 342.443
InChI Key: PPGFUZZXJGDBOU-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.443. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies : One study discusses a high-yield synthesis approach for related benzamide derivatives, highlighting techniques that could potentially be applied to the synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide. This involves starting from simpler aromatic acids and employing activating systems like N-Hydroxysuccinimide/dicyclohexyl-carbodiimide (DCC) for coupling reactions, which could be relevant for constructing the pyrazolyl and pyrrolidinyl components of the compound (Bobeldijk et al., 1990).

Medicinal Chemistry : Another aspect of research could be the exploration of the biological activity of benzamide derivatives similar to this compound. Studies have synthesized and evaluated the biological applications of similar compounds, focusing on their potential inhibitory effects on enzymes like alkaline phosphatase and ecto-5′-nucleotidases. These insights could guide the investigation into the biological roles and therapeutic potentials of the compound (Saeed et al., 2015).

Materials Science : The structural motif of pyrazole and benzamide, as found in this compound, has been utilized in materials science, particularly in the synthesis of liquid crystalline and luminescent materials. The ability of such compounds to form supramolecular assemblies through hydrogen bonding and π-π interactions could be of interest for developing new materials with tailored optical or electronic properties (Moyano et al., 2013).

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-14-12-15(2)23(21-14)11-9-20-19(24)16-4-6-17(7-5-16)22-10-8-18(13-22)25-3/h4-7,12,18H,8-11,13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGFUZZXJGDBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)N3CCC(C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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